molecular formula C20H20N4O4 B2490241 6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide CAS No. 2034388-22-0

6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2490241
CAS No.: 2034388-22-0
M. Wt: 380.404
InChI Key: HNCLIDDZJMSTCT-UHFFFAOYSA-N
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Description

6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in pharmaceutical development known for its diverse biological activities and utility in medicinal chemistry . The structure combines this oxadiazole unit, linked via a methylene group to a carboxamide function, which is in turn connected to a pyridine ring substituted with a tetrahydrofuran (oxolane) ether chain. This specific architectural motif suggests potential for investigating protein-ligand interactions, particularly in the context of enzyme inhibition or receptor modulation. Researchers can leverage this compound as a key intermediate or a novel chemical probe for developing new therapeutic agents, studying molecular recognition, and exploring structure-activity relationships (SAR) in various disease models. The presence of both hydrogen bond acceptors and donors, along with aromatic systems, makes it a valuable candidate for virtual screening and in silico docking studies aimed at identifying novel bioactive molecules . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

6-(oxolan-2-ylmethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-20(15-8-9-17(21-11-15)27-13-16-7-4-10-26-16)22-12-18-23-19(24-28-18)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCLIDDZJMSTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxolan-2-yl methoxy group: This can be achieved through the reaction of oxirane with methanol in the presence of an acid catalyst.

    Synthesis of the 3-phenyl-1,2,4-oxadiazole ring: This involves the cyclization of a hydrazide derivative with a nitrile in the presence of a dehydrating agent.

    Coupling of the pyridine ring: The final step involves the coupling of the pyridine ring with the previously synthesized intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The oxolan-2-yl group can be oxidized to form a lactone.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives reported in the literature, particularly those incorporating 1,2,4-oxadiazole or oxolane substituents. Below is a comparative analysis based on molecular features and synthetic pathways:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Pyridine-3-carboxamide 6-(Oxolan-2-ylmethoxy), N-(3-phenyl-1,2,4-oxadiazol-5-ylmethyl) C₂₀H₂₀N₄O₄ 380.40 Not provided
ST-1426 (N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamid) Benzene-acrylamide 3-Phenyl-1,2,4-oxadiazole, acrylamide C₁₇H₁₄N₄O₂ 306.32 Not provided
4-Ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine Piperidine 3-(Oxolan-2-yl)-1,2,4-oxadiazole, ethoxy C₁₅H₁₉N₃O₂ 273.33 1803605-79-9

Key Observations:

Core Heterocycles: The target compound uses a pyridine ring, whereas ST-1426 employs a benzene scaffold, and the piperidine derivative in adopts a saturated nitrogen-containing ring. Pyridine cores often enhance metabolic stability compared to benzene . All three compounds retain the 1,2,4-oxadiazole moiety, a bioisostere for ester or amide groups, known for improving resistance to enzymatic degradation .

In contrast, ST-1426’s acrylamide group suggests reactivity toward biological nucleophiles (e.g., cysteine residues) . The phenyl group in the target compound and ST-1426 likely enhances lipophilicity and π-π stacking interactions with aromatic amino acids in target proteins.

Synthetic Routes :

  • The phenyl-oxadiazole unit in the target compound may be synthesized via microwave-assisted cyclization, as demonstrated for analogous oxadiazoles in .
  • Boc-protection and trifluoroacetic acid deprotection methods (used in for amine intermediates) could be applicable to the target’s carboxamide synthesis.

Research Findings and Implications

While pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from its analogs:

  • Piperidine-Oxadiazole Derivative : The ethoxy and oxolane substituents may improve blood-brain barrier penetration, making it relevant for central nervous system targets.

Hypothesized Advantages of the Target Compound:

  • The pyridine carboxamide core may offer better metabolic stability than benzene or piperidine analogs.
  • The oxolane methoxy group could enhance aqueous solubility compared to purely aromatic substituents.

Biological Activity

The compound 6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and pharmacological implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 3-substituted pyridine derivatives with oxadiazole moieties. The synthetic pathway often utilizes methods like Suzuki coupling reactions to achieve the desired structure. For example, a related study synthesized a series of 2-methoxy-3-substituted pyridine derivatives that demonstrated promising biological activities .

Antimicrobial Activity

Research has shown that derivatives of oxadiazole and pyridine exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, several derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with fluoro substitutions showed enhanced efficacy .

CompoundAntimicrobial Activity (Zone of Inhibition)
6g20 mm against E. coli
6h22 mm against S. aureus

These results indicate that modifications in the chemical structure can lead to improved antimicrobial potency.

Enzyme Inhibition

In addition to antimicrobial effects, compounds containing the oxadiazole and pyridine frameworks have been assessed for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, some derivatives exhibited strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors .

CompoundIC50 (µM)Enzyme Target
7l2.14Urease
7m0.63AChE
7n1.13Urease

Such enzyme inhibition profiles suggest potential therapeutic applications in treating conditions like hypertension and bacterial infections.

Case Studies

A notable case study involved the evaluation of a similar compound in vivo, which demonstrated significant anti-inflammatory effects in animal models. The compound was found to reduce inflammation markers significantly compared to controls . This highlights the potential for these compounds in developing anti-inflammatory therapies.

Pharmacological Implications

The pharmacological implications of 6-[(oxolan-2-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide are substantial given its multifaceted biological activities. Its potential applications span across:

  • Antimicrobial Agents : Effective against various bacterial strains.
  • Enzyme Inhibitors : Potential for treating diseases linked to enzyme dysregulation.
  • Anti-inflammatory Drugs : Possible use in managing inflammatory diseases.

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